![molecular formula C12H24N2O2 B6353301 t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate CAS No. 473838-71-0](/img/structure/B6353301.png)

t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

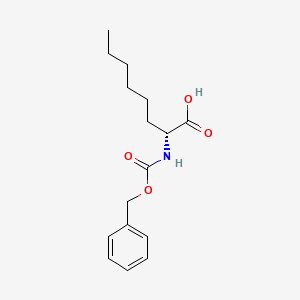

T-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate is a chemical compound with the CAS Number: 473838-71-0 . It has a molecular weight of 228.33 . It is a solid at room temperature .

Physical And Chemical Properties Analysis

T-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate is a solid at room temperature . It has a molecular weight of 228.33 .Scientific Research Applications

Non-Phosgene Synthesis of N-Substituted Carbamates

Research has focused on developing non-phosgene methods for synthesizing N-substituted carbamates due to the toxicity and environmental hazards associated with phosgene. Studies have explored the use of CO, dimethyl carbonate, CO2, and alkyl carbamates as alternative carbonyl reagents. Among these, alkyl carbamates, owing to their low toxicity, high activity, and simple preparation, have emerged as the most industrialized option for the synthesis of N-substituted carbamates. Additionally, the synthesis of N-substituted carbamates from CO2 has garnered attention as a green chemistry approach, offering a new pathway for chemical utilization of CO2 (Shang Jianpen, 2014).

Qualitative Structure-Metabolism Relationships in Carbamates

Understanding the metabolic hydrolysis of medicinal carbamates is crucial for drug design. A review compiling a large dataset on the metabolic hydrolysis of carbamates has extracted qualitative relationships between molecular structure and metabolic stability. This research classified compounds based on their substituents and calculated a metabolic lability score for each class, revealing trends in metabolic stability across different types of carbamates. Such insights are invaluable for the design of carbamates as drugs or prodrugs (F. Vacondio, Claudia Silva, M. Mor, B. Testa, 2010).

Decarbamoylation of Acetylcholinesterases

The study of carbamates' interaction with acetylcholinesterase (AChE) provides insights into their potential therapeutic and toxicological implications. Carbamates inhibit AChE by transferring the carbamoyl group to a serine residue in the enzyme's active site. Research reviewing the decarbamoylation (hydrolysis) of carbamoylated AChEs reveals that the rate of decarbamoylation varies significantly with the size of the alkyl substituents on the carbamoyl group. These findings contribute to our understanding of carbamates as AChE inhibitors, highlighting their effectiveness and potential for development as therapeutic agents (T. Rosenberry, J. Cheung, 2019).

Three-Phase Partitioning in Bioseparation Processes

Three-phase partitioning (TPP) has emerged as a novel, green, and efficient technology for the separation and purification of bioactive molecules from natural sources. TPP's applicability spans the extraction, separation, and purification of proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds. The review discusses TPP's fundamentals, partitioning mechanisms, and applications, highlighting its potential for producing and separating various bioactive molecules. This technology represents a promising approach for the food and medical fields, offering a rapid and scalable solution for bioseparation processes (Jingkun Yan, Yaoyao Wang, Wen-Yi Qiu, Haile Ma, Zhenbin Wang, Jian-yong Wu, 2018).

Mechanism of Action

The mechanism of action of carbamates involves the inhibition of acetylcholinesterase (AChE) within the nervous tissue and at the neuromuscular junction . Carbamates inhibit AChE reversibly by carbamylation, leading to an accumulation of the neurotransmitter acetylcholine (ACh), which overstimulates muscarinic ACh receptors (mAChRs) and nicotinic ACh receptors (nAChRs) .

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXRTDGIBOVLGV-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CNCC[C@H]1NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)

![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)

![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)